(E)-UK122 (TFA), also known as 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide, is an organic compound characterized by a unique combination of functional groups. It has a molecular formula of C19H14F3N3O4 and a molecular weight of 405.3 g/mol. The compound is notable for its selective inhibition of the urokinase-type plasminogen activator, which plays a significant role in various physiological processes, including fibrinolysis and tissue remodeling .
Common reagents utilized in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are critical for achieving desired outcomes.
(E)-UK122 (TFA) exhibits significant biological activity as a selective inhibitor of urokinase-type plasminogen activator, with an IC50 value of approximately 0.2 µM. This selectivity is crucial as it demonstrates minimal inhibitory effects on other related enzymes such as tissue-type plasminogen activator and thrombin, indicating its potential therapeutic applications in conditions where modulation of fibrinolysis is beneficial .
The synthesis of (E)-UK122 (TFA) typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under controlled conditions. The production process may also involve advanced techniques such as continuous flow reactors to optimize yield and minimize costs. Purification methods are essential to ensure the compound meets required specifications for various applications .
(E)-UK122 (TFA) has potential applications in various fields, particularly in medical research related to cancer treatment and cardiovascular diseases due to its role in inhibiting urokinase-type plasminogen activator. By modulating fibrinolysis, it may contribute to therapeutic strategies aimed at controlling tumor metastasis and improving outcomes in cardiovascular interventions .
Studies have shown that (E)-UK122 (TFA) interacts with specific molecular targets involved in the plasminogen activation pathway. Its mechanism of action likely involves binding to the active site of urokinase-type plasminogen activator, inhibiting its activity and thereby affecting downstream processes related to fibrinolysis and tissue remodeling .
Similar compounds to (E)-UK122 (TFA) include:
The uniqueness of (E)-UK122 (TFA) lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its selective inhibition profile makes it particularly valuable for targeted therapeutic applications in research settings focused on fibrinolytic processes .